N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N,N-Diethyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 3-fluorophenyl group at position 3 and an acetamide moiety at position 4. The N,N-diethyl substitution on the acetamide distinguishes it from closely related analogs. This scaffold is structurally analogous to bioactive molecules reported in agrochemical and pharmaceutical research, particularly those targeting enzyme inhibition (e.g., kinases or pesticidal targets) due to the electron-deficient triazole and pyrimidine rings . The fluorine atom at the meta position of the phenyl ring likely enhances metabolic stability and binding affinity through hydrophobic and electronic effects, while the diethyl groups may influence lipophilicity and solubility .
Properties
IUPAC Name |
N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2/c1-3-21(4-2)13(24)9-22-10-18-15-14(16(22)25)19-20-23(15)12-7-5-6-11(17)8-12/h5-8,10H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBIUPIQOWIVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenating agents, catalysts, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: : Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: : N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate, while reduction reactions could use agents such as sodium borohydride. Substitution reactions often require halogenating agents or nucleophiles under specific pH and temperature conditions .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: : In biological research, it may be used to study enzyme interactions and cellular pathways due to its potential bioactivity .
Medicine: : Medicinally, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties .
Industry: : Industrial applications include its use in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Acetamide Substituents
The most direct analog is 2-[3-(3-Fluorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide (RN 893932-43-9), which differs in the acetamide substitution (N-methyl-N-phenyl vs. N,N-diethyl) (Table 1).
Table 1: Structural and Hypothesized Property Comparison
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Findings :
- The N-methyl-N-phenyl analog’s aromatic ring may enhance binding to hydrophobic enzyme pockets, as seen in pesticidal sulfonamides (e.g., flumetsulam) .
Broader Triazolo-Pyrimidine Derivatives in Agrochemicals
Triazolo-pyrimidine derivatives are prominent in agrochemicals, though substituents dictate specificity:
Table 2: Functional Comparison with Pesticidal Triazolo-Pyrimidines
Key Differences :
- Flumetsulam’s sulfonamide group and difluorophenyl substituent optimize herbicidal activity via ALS binding, whereas the target compound’s acetamide and monofluorophenyl groups may favor interactions with mammalian enzymes (e.g., tyrosine kinases) .
- The triazolo[4,5-d]pyrimidine core in the target compound is more electron-deficient than flumetsulam’s triazolo[1,5-a]pyrimidine, altering reactivity and binding modes .
Crystallographic and Computational Insights
Structural studies using programs like SHELXL (for small-molecule refinement) could resolve conformational differences between analogs. For example:
Biological Activity
N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound belonging to the class of triazole derivatives. Its unique structural features suggest potential biological activities that are being explored in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This compound features a triazole ring which is known for its diverse pharmacological properties. The presence of the fluorophenyl group enhances its electronic properties and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of intermediates leading to cyclization to form the triazole ring. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound. Additionally, Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) can provide insights into the functional groups present in the compound.
While the precise mechanism of action for this compound has not been fully elucidated, it is believed to interact with various biological macromolecules. Compounds with similar structures have shown significant interactions with proteins involved in cancer pathways and other therapeutic targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance:
- In vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives exhibiting similar triazole structures have shown IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These results indicate that compounds within this class could serve as potential leads for further development as anticancer agents.
Other Biological Activities
In addition to anticancer activity, triazole derivatives have been explored for various pharmacological effects including:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Certain triazoles have shown promise in reducing inflammation in preclinical models.
- Enzyme Inhibition : Triazole compounds have been investigated for their ability to inhibit specific enzymes involved in disease processes.
Case Studies
Several studies have documented the biological activity of compounds related to this compound:
- Triazoloquinazolinone Derivatives : Research has shown that these compounds possess potent inhibitory activity against Polo-like Kinase 1 (Plk1), a critical target in cancer therapy .
- Structure–Activity Relationship (SAR) : Studies focusing on SAR have identified key modifications that enhance biological activity and selectivity towards specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
